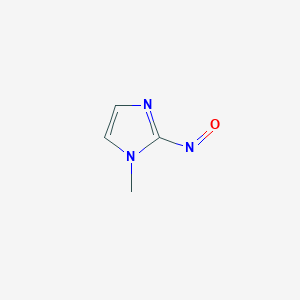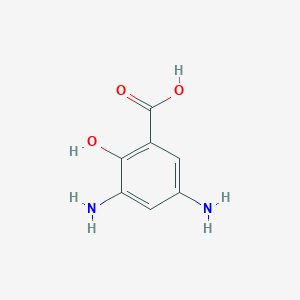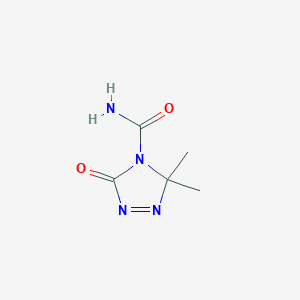
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone, also known as PHAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study. In
Mechanism Of Action
The mechanism of action of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex may then interact with various cellular components, leading to the observed biochemical and physiological effects.
Biochemical And Physiological Effects
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis in cancer cells. These effects are believed to be related to the compound's ability to interact with various cellular components, including proteins and DNA.
Advantages And Limitations For Lab Experiments
One advantage of using 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone in lab experiments is its ability to selectively bind to copper ions, making it a useful tool for studying the role of copper in various biological processes. However, 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone may also exhibit non-specific binding to other metal ions, which could lead to false positives in certain assays. Additionally, the synthesis of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone can be challenging and time-consuming, which may limit its widespread use in scientific research.
Future Directions
There are several future directions for research involving 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone. One area of interest is the development of new fluorescent probes based on the structure of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone, with improved selectivity and sensitivity for metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone and its potential applications in various fields of study, including environmental monitoring, medical diagnostics, and cancer research.
Synthesis Methods
The synthesis of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone can be achieved through a multi-step process involving the reaction of 2-aminophenol with anthranilic acid and subsequent cyclization. The resulting compound can be purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been found to exhibit a range of potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been shown to selectively bind to copper ions, making it a promising candidate for use in environmental monitoring and medical diagnostics.
properties
CAS RN |
114824-89-4 |
|---|---|
Product Name |
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone |
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(2-hydroxyanilino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H11N3O2/c18-12-8-4-3-7-11(12)16-14-15-10-6-2-1-5-9(10)13(19)17-14/h1-8,18H,(H2,15,16,17,19) |
InChI Key |
PYKFOQZRRBXCQO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
synonyms |
2-((2-hydroxyphenyl)amino)-4(3H)-quinazolinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
